molecular formula C15H19N3O4S B4600326 2-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B4600326
M. Wt: 337.4 g/mol
InChI Key: AKJXVQCWZZCEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.10962727 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Synthetic Approaches and Derivatives Generation : The compound serves as a key intermediate in the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting its role in generating structurally diverse molecules. The process involves the epoxidation of 2-ethyl/phenyl derivatives followed by nucleophilic opening reactions to introduce various functional groups, showcasing the compound's versatility in synthetic organic chemistry (Tan et al., 2016).

Organocatalytic Transformations : The compound's derivatives have been used in organocatalytic α-sulfenylation reactions, demonstrating its utility in facilitating chemical transformations under mild conditions. This reaction pathway underscores the potential of such compounds in organic synthesis, particularly in the generation of sulfur-containing derivatives (Dubey et al., 2009).

Antimicrobial and Anticoagulant Activities : Derivatives of this compound, particularly those involving arylsulfonyl modifications, have been investigated for their antimicrobial and anticoagulant properties. This research suggests the potential of such derivatives in medical applications beyond their fundamental chemical interest (Jeyachandran & Ramesh, 2011).

Crystal Engineering and Molecular Interactions : Studies on the crystal engineering of related piperazine-2,5-diones reveal insights into the hydrogen-bonding networks and polymorphism. These findings have implications for understanding the solid-state properties of pharmaceutical compounds, aiding in the design of materials with desirable physical and chemical characteristics (Weatherhead-Kloster et al., 2005).

Properties

IUPAC Name

2-[(4-ethylsulfonylpiperazin-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-2-23(21,22)17-9-7-16(8-10-17)11-18-14(19)12-5-3-4-6-13(12)15(18)20/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJXVQCWZZCEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
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2-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione

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